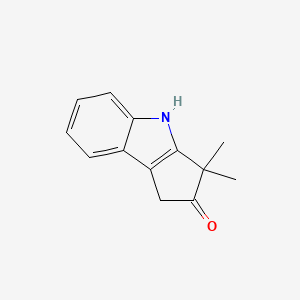
Bruceolline D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bruceolline D is a natural product found in Brucea mollis with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Bruceolline D, along with bruceollines E and J, has been synthesized through a short, protecting group-free process, highlighting its chemical accessibility for research purposes (Lopchuk et al., 2013).
- An efficient synthesis of bruceolline E, which is closely related to bruceolline D, has been achieved, demonstrating the feasibility of synthesizing these compounds for research and potential therapeutic applications (Jordan et al., 2011).
Anticancer Properties
- Bruceolline D has been identified as having significant anti-cancer properties, particularly in the context of breast cancer. Its mechanism of action is thought to involve key pathways such as AMIT_SERUM_RESPONSE_40_MCF10A, BILD_HRAS_ONCOGENIC_SIGNATURE, and NAGASHIMA_NRG1_SIGNALING_UP (Tian et al., 2020).
- Research has shown that bruceine D induces apoptosis in non-small-cell lung cancer cells via mitochondrial ROS-mediated death signaling, providing insights into its potential as a therapeutic agent in lung cancer treatment (Xie et al., 2019).
- Bruceine D also exhibits inhibitory effects on cell proliferation and migration in gastric cancer, acting through the LINC01667/miR-138-5p/Cyclin E1 axis, thereby presenting another potential application in cancer therapy (Li et al., 2020).
Pharmacokinetics and Bioavailability
- A study investigating the bioavailability of bruceine D in rat plasma using HPLC-MS/MS method has provided crucial data on its pharmacokinetics, which is essential for understanding its therapeutic potential and safety profile (Man & Choo, 2017).
Other Therapeutic Applications
- Bruceine D has been shown to have antiphytoviral activity, notably against tobacco mosaic virus (TMV), suggesting its potential use as a natural viricide or a lead compound for new viricides (Shen et al., 2008).
- In the context of ulcerative colitis, a self-nanoemulsifying drug delivery system of bruceine D has shown promise in enhancing oral bioavailability and efficacy, indicating its potential application in treating this condition (Dou et al., 2018).
Propiedades
Nombre del producto |
Bruceolline D |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
3,3-dimethyl-1,4-dihydrocyclopenta[b]indol-2-one |
InChI |
InChI=1S/C13H13NO/c1-13(2)11(15)7-9-8-5-3-4-6-10(8)14-12(9)13/h3-6,14H,7H2,1-2H3 |
Clave InChI |
TVRRJWCBPHZRIR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)CC2=C1NC3=CC=CC=C23)C |
Sinónimos |
bruceolline D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



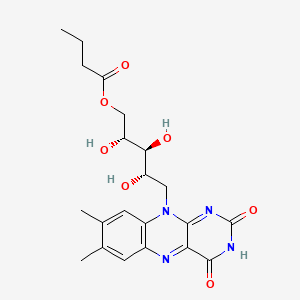
![(1S,4Z,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1252289.png)
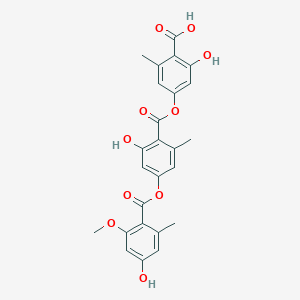
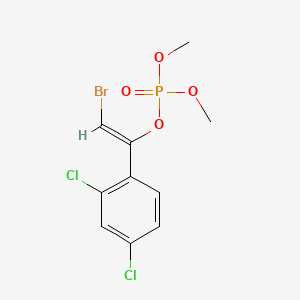
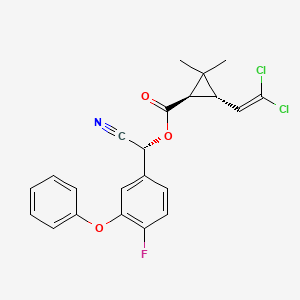
![[(1S,1'R,2'R,5R,6S,7R,9S)-2'-Formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1252295.png)
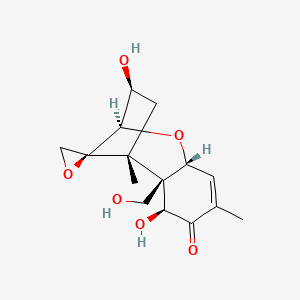
![1-[(2R,3R,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1252299.png)
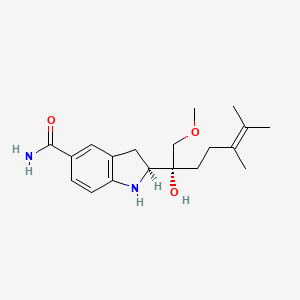
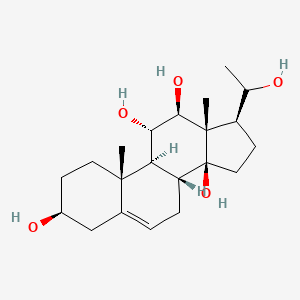
![(1S,4aR,5S,8aR)-5-[(3R)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1252306.png)
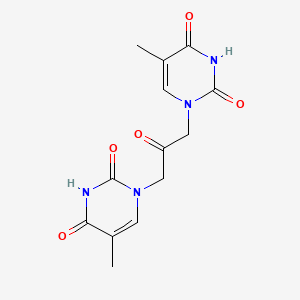
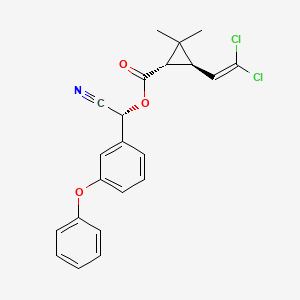
![trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1252310.png)